molecular formula C8H7NO3S B117059 5-Benzofuransulfonamide(9CI) CAS No. 145951-22-0

5-Benzofuransulfonamide(9CI)

Cat. No.: B117059
CAS No.: 145951-22-0
M. Wt: 197.21 g/mol
InChI Key: ITOAGDKJWLAULZ-UHFFFAOYSA-N
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Description

5-Benzofuransulfonamide(9CI) is an organic compound that belongs to the class of benzofurans, which are characterized by a benzene ring fused to a furan ring. This compound is notable for its diverse range of biological and pharmacological activities, making it a subject of interest in various fields of scientific research .

Scientific Research Applications

5-Benzofuransulfonamide(9CI) has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It exhibits antimicrobial and antiviral activities, making it useful in the study of infectious diseases.

    Medicine: It has potential therapeutic applications in the treatment of cancer, psoriasis, and other skin diseases.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a chemical compound and the necessary safety precautions . For instance, benzenesulfonic acid, a related compound, is classified as harmful if swallowed and causes severe skin burns and eye damage .

Future Directions

Benzofuran derivatives have shown promising results in various fields of medicinal chemistry . Future research could focus on further exploring the therapeutic potential of these compounds for the treatment of various diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzofuransulfonamide(9CI) typically involves the reaction of benzofuran derivatives with sulfonamide groups. One common method is the condensation of substituted or unsubstituted o-hydroxyacetophenone with sulfonamide under basic conditions. The reaction is often facilitated by the use of catalysts and heating .

Industrial Production Methods: Industrial production of 5-Benzofuransulfonamide(9CI) may involve microwave-assisted synthesis, which offers advantages such as shorter reaction times and higher yields compared to conventional heating methods. This process involves the reaction of o-hydroxyacetophenone and sulfonamide in the presence of a base like potassium carbonate in a solvent such as DMF (dimethylformamide) .

Chemical Reactions Analysis

Types of Reactions: 5-Benzofuransulfonamide(9CI) undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may yield sulfonamide derivatives with additional hydrogen atoms .

Comparison with Similar Compounds

    Benzofuran: A simpler compound with a benzene ring fused to a furan ring.

    Benzothiophene: Similar to benzofuran but with a sulfur atom replacing the oxygen atom in the furan ring.

    Coumarin: Contains a benzene ring fused to a lactone ring, similar in structure to benzofuran.

Uniqueness: 5-Benzofuransulfonamide(9CI) is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and reactivity, making it more versatile in various applications compared to its simpler counterparts .

Properties

IUPAC Name

1-benzofuran-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3S/c9-13(10,11)7-1-2-8-6(5-7)3-4-12-8/h1-5H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOAGDKJWLAULZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C=C1S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 2,3-dihydrobenzofuran-5-sulfonamide (19.9 g, 100 mmol) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (56.7 g, 250 mmol) in dioxane (500 ml) was heated at reflux under nitrogen for 111 hours. The reaction mixture was reduced in volume by evaporation under vacuum and purified by silica gel flash chromatography (EtOAc/hexanes) to provide benzofuran-5-sulfonamide (3.5 g, 18% ) . This was combined with another lot of benzofuran-5-sulfonamide (1.0 g), slurried in ether, collected and vacuum dried at 45° C. overnight to give 4.5 g of benzofuran-5-sulfonamide.
Quantity
19.9 g
Type
reactant
Reaction Step One
Quantity
56.7 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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